N-(phenylimino)methanesulfonamide
Description
Significance of Sulfonamide and Imine Moieties in Organic Chemistry
The sulfonamide functional group, characterized by a sulfonyl group attached to an amine, is a cornerstone in medicinal chemistry. nih.govnih.gov Sulfonamides are found in a wide array of pharmaceuticals and are known for their chemical stability and ability to form strong, directional hydrogen bonds. wikipedia.org This makes them crucial for designing molecules that can effectively bind to biological targets. nih.gov The rigidity of the sulfonamide group often leads to crystalline compounds, a property that is valuable for the purification and characterization of organic molecules. wikipedia.org
Imines, which contain a carbon-nitrogen double bond, are versatile intermediates in organic synthesis. redalyc.orgresearchgate.net They are analogous to carbonyl compounds but offer different reactivity profiles due to the lower electronegativity of nitrogen compared to oxygen. redalyc.org Imines serve as precursors for the synthesis of a vast number of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. researchgate.netnih.gov They can act as electrophiles, nucleophiles, and components in cycloaddition reactions, highlighting their synthetic utility. nih.govredalyc.org
The combination of both a sulfonamide and an imine group in a single molecule, as in N-(phenylimino)methanesulfonamide, suggests a compound with a rich and varied chemical reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.
Historical Perspective of Related Organosulfur and Imino Compounds Research
The study of organosulfur compounds dates back to the 19th century, with significant discoveries laying the groundwork for modern organic and medicinal chemistry. researchgate.nettandfonline.com These compounds are ubiquitous in nature, playing roles in essential amino acids, coenzymes, and vitamins. britannica.com The unique properties of the sulfur atom, such as its ability to exist in various oxidation states and its polarizability, have made organosulfur compounds valuable reagents in chemical synthesis. britannica.com
The investigation of imines, also known as Schiff bases, has a long history in organic chemistry. nih.gov Their ease of preparation, typically through the condensation of primary amines with carbonyl compounds, has made them readily accessible for a wide range of chemical transformations. redalyc.orgresearchgate.net Historically, imines have been recognized for their importance in the development of coordination chemistry and as intermediates in numerous named reactions. nih.gov
Current Research Landscape and Emerging Themes for this compound
While direct research on this compound is not extensively documented, the current research landscape for related compounds provides insight into its potential areas of investigation. A significant focus is on the synthesis of N-aryl sulfonamides due to their prevalence in bioactive molecules. researchgate.net Modern synthetic methods are being developed to create these compounds more efficiently and with greater structural diversity. researchgate.netnih.gov
A key emerging theme is the use of molecules containing both sulfonamide and imine functionalities as versatile building blocks. For instance, N-sulfonyl imines are employed as electrophiles in a variety of organic reactions, including nucleophilic additions and cycloadditions, to generate complex chiral amines and other valuable products. nih.gov Research is also exploring the synthesis of novel sulfonamide-imines with potential antimicrobial properties. researchgate.net The development of efficient, one-pot synthetic procedures for these types of compounds is an active area of research. researchgate.netresearchgate.net
Given these trends, future research on this compound could explore its reactivity in various organic transformations, its potential as a ligand in coordination chemistry, and its utility as a precursor for the synthesis of novel heterocyclic systems with potential biological activity.
Interdisciplinary Relevance in Advanced Chemical Sciences
The structural features of this compound position it at the intersection of several chemical disciplines. In medicinal chemistry, the sulfonamide group is a well-established pharmacophore, and its combination with an imine could lead to the discovery of new therapeutic agents. nih.govresearchgate.net The synthesis and study of such compounds contribute to the broader field of drug discovery. chemscene.com
In materials science, organosulfur compounds are of interest for the development of new organic materials. taylorandfrancis.com The specific properties of this compound could be explored for applications in organic electronics or as a component in novel polymers. The imine linkage offers a site for potential polymerization or modification to tune the material's properties.
Chemical Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methanesulfonamide (B31651) | CH5NO2S | 95.12 nih.gov | 3144-09-0 nih.gov |
| N-Phenylmethanesulfonamide | C7H9NO2S | 171.22 nih.gov | 1197-22-4 nih.gov |
Table 2: Synthetic Methods for Related Sulfonamides
| Product | Reactants | Method | Reference |
| Methanesulfonamide | Methane sulfonyl chloride, Ammonia | Reaction in a nitroalkane diluent | google.com |
| N-Aryl Sulfonamides | Solid-supported sulfonamides, Arylboronic acids | Copper acetate, triethylamine (B128534) mediated coupling | nih.gov |
| N-(5-amino-2-phenoxyphenyl)methanesulfonamide | N-(5-nitro-2-phenoxyphenyl)methanesulfonamide, Iron powder | Reduction of the nitro group | prepchem.com |
| 2-Phenoxymethanesulfonanilide | o-Aminodiphenyl ether, Methane sulfonyl chloride | Heating in N,N-dimethylaniline solvent | google.com |
Properties
CAS No. |
1086226-01-8 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of N Phenylimino Methanesulfonamide and Its Analogues
Direct Synthetic Routes to N-(phenylimino)methanesulfonamide
The direct synthesis of this compound typically involves a two-step approach: the formation of the N-phenylmethanesulfonamide backbone followed by the introduction of the imino group.
Condensation Reactions in this compound Formation
The primary route to this compound involves the condensation of N-phenylmethanesulfonamide with an appropriate carbonyl compound, typically an aldehyde. The initial step is the synthesis of N-phenylmethanesulfonamide itself, which is commonly achieved by the reaction of aniline (B41778) with methanesulfonyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.
A typical procedure involves dissolving aniline and pyridine in a suitable solvent like methylene (B1212753) chloride, followed by the dropwise addition of methanesulfonyl chloride at a controlled temperature, often starting at 0°C and then warming to room temperature. The N-phenylmethanesulfonamide product can then be isolated and purified.
Once N-phenylmethanesulfonamide is obtained, it can be condensed with an aldehyde to form the target this compound. This condensation reaction is essentially the formation of an N-sulfonylimine. The direct condensation of sulfonamides with aldehydes can be challenging due to the low nucleophilicity of the sulfonamide nitrogen. researchgate.net To overcome this, various strategies have been developed.
One effective method involves the use of a dehydrating agent to drive the equilibrium towards the formation of the imine. For instance, neutral aluminum oxide (Al2O3) has been successfully employed as a reusable dehydrating agent in the condensation of sulfonamides with aldehydes, leading to high yields of N-sulfonylimines under catalyst-free conditions. researchgate.netuchicago.edu
Another approach involves the activation of the aldehyde. This can be achieved using Lewis acids or by converting the aldehyde to a more reactive species.
Optimized Reaction Conditions and Yield Enhancement Strategies
Several strategies have been explored to optimize the synthesis of N-sulfonylimines, including this compound, focusing on improving yields, reducing reaction times, and employing more environmentally friendly conditions.
Catalyst-Free Condensation with Dehydrating Agents: A green and efficient method for the synthesis of N-sulfonylimines involves the straightforward condensation of sulfonamides with aldehydes in the presence of neutral Al2O3 as a dehydrating agent. researchgate.netuchicago.edu This method avoids the use of catalysts and often utilizes green solvents like dimethyl carbonate (DMC). The reaction is typically heated to facilitate the dehydration process.
| Reactants | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sulfonamide, Aldehyde | Neutral Al2O3 | DMC | 110 | Good to Excellent | researchgate.net |
Visible-Light Promoted Synthesis: An alternative and mild approach involves the use of visible light in the presence of an iodine promoter and a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net This method allows for the formation of N-sulfonylimines from a range of aldehydes and sulfonamides under practical and mild reaction conditions, proceeding through a radical initiation step. researchgate.net
| Reactants | Promoter/Reagent | Conditions | Yield (%) | Reference |
| Sulfonamide, Aldehyde | I2, PIDA | Visible Light | Good | researchgate.net |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of a wider chemical space and the fine-tuning of the compound's properties. This can be achieved by modifying the aromatic ring, the methanesulfonamide (B31651) group, or the imine functionality.
Strategies for Aromatic Ring Functionalization
Functionalization of the aromatic ring of N-phenylmethanesulfonamide can be achieved prior to or after the formation of the sulfonamide bond.
Starting from Substituted Anilines: A straightforward method is to start with a substituted aniline and react it with methanesulfonyl chloride. This allows for the introduction of a wide variety of substituents onto the phenyl ring. The reaction conditions are generally similar to those used for the synthesis of the parent N-phenylmethanesulfonamide.
Palladium-Catalyzed N-Arylation: A modern and versatile method for the synthesis of N-aryl sulfonamides is the palladium-catalyzed cross-coupling of methanesulfonamide with aryl halides (bromides or chlorides). This method offers a convenient and high-yielding route to a wide range of substituted N-phenylmethanesulfonamides and avoids the generation of potentially genotoxic impurities that can arise from the reaction of anilines with methanesulfonyl chloride.
| Reactants | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Methanesulfonamide, Aryl Bromide/Chloride | Pd(OAc)2, Various Phosphine Ligands | K2CO3 or other bases | Toluene or other organic solvents | High |
Chloromethylation: The aromatic ring of N-phenylmethanesulfonamide can be functionalized after its formation. For example, chloromethylation can be achieved by reacting N-phenylmethanesulfonamide with formaldehyde (B43269) and hydrochloric acid, often in the presence of a catalyst like zinc chloride. This introduces a reactive chloromethyl group that can be further modified.
Modification of the Methanesulfonamide Group
Modification of the methanesulfonamide group offers another avenue for creating diverse analogues.
Palladium-Catalyzed α-Arylation: The methyl group of the methanesulfonamide moiety can be functionalized. For instance, palladium-catalyzed α-arylation of N-alkyl-N-phenylmethanesulfonamides has been reported. researchgate.net This reaction introduces an aryl group at the α-position of the methanesulfonyl group.
N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been developed as an efficient method. researchgate.net This "borrowing hydrogen" approach allows for the use of readily available alcohols and generates water as the only byproduct. researchgate.net
| Reactants | Catalyst | Alkylating Agent | Yield (%) | Reference |
| Sulfonamide | Mn(I) PNP pincer precatalyst | Benzylic and primary aliphatic alcohols | Excellent | researchgate.net |
Halogenation: N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective reagents for the halogenation of various organic compounds, and this methodology can be applied to the sulfonamide moiety under specific conditions. researchgate.net
Diversification via Imine Functionalization
The imine bond in this compound and its derivatives is a versatile functional group that can undergo a variety of transformations, leading to a wide range of structurally diverse compounds. N-sulfonylimines are known to be reactive electrophiles.
Nucleophilic Addition: The electrophilic carbon atom of the imine bond is susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of substituents. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to N-sulfonylimines is a common method for the formation of new carbon-carbon bonds and the synthesis of α-substituted sulfonamides.
Lewis acid catalysis can be employed to enhance the diastereoselectivity of nucleophilic additions to chiral N-sulfonylimines. nih.gov
Cycloaddition Reactions: N-sulfonylimines can participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds.
[4+2] Cycloaddition (Diels-Alder Reactions): N-sulfonylimines can act as dienophiles in Diels-Alder reactions with dienes to form six-membered nitrogen-containing heterocycles. Photosensitized [4+2] cycloaddition reactions of N-sulfonylimines with dienes have been reported to produce complex bicyclic scaffolds. researchgate.netresearchgate.netnih.gov
[3+2] Cycloaddition: N-sulfonylimines can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For example, the reaction of arynes with vinyl sulfides can lead to sulfonium (B1226848) ylides via a (3+2) cycloaddition, which can then be trapped. nih.gov The reaction of nitrones with alkenes or alkynes is another example of a (3+2) cycloaddition. wikipedia.org
| Reaction Type | Reactants | Product | Reference |
| [4+2] Cycloaddition | N-sulfonylimine, Diene | Six-membered N-heterocycle | researchgate.netresearchgate.netnih.gov |
| [3+2] Cycloaddition | N-sulfonylimine, 1,3-Dipole | Five-membered heterocycle | nih.govwikipedia.org |
Mechanistic Pathways of this compound Synthesis
The formation of this compound, which contains a sulfonyl-imine moiety, can be approached through several synthetic routes. The elucidation of the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving yields.
Detailed Reaction Mechanism Elucidation
A plausible and commonly employed method for the synthesis of N-arylsulfonamides involves the reaction of an aniline with a sulfonyl chloride. In the case of this compound, this would involve the reaction of aniline with methanesulfonyl chloride. The reaction typically proceeds via a nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of methanesulfonyl chloride.
The mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the sulfur atom of methanesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A base, which can be another molecule of aniline or an added non-nucleophilic base, abstracts a proton from the positively charged nitrogen atom of the intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated from the tetrahedral intermediate, resulting in the formation of the N-S bond and yielding the final this compound product.
Alternatively, under certain conditions, an elimination-addition mechanism involving a highly reactive sulfene (B1252967) intermediate (H₂C=SO₂) could be considered, although this is generally less common for methanesulfonyl chloride reactions with anilines.
Recent studies have also explored iron-catalyzed methods for the formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org This approach suggests a different mechanistic pathway where the N-S bond may form prior to the reduction of the nitro group. organic-chemistry.org
Identification of Key Intermediates and Transition States
The key intermediate in the nucleophilic substitution pathway is the tetrahedral intermediate formed after the initial attack of the aniline on the methanesulfonyl chloride. This species is characterized by a sulfur atom bonded to four other atoms: the phenylamino (B1219803) group, the methyl group, an oxygen atom, and the chlorine atom.
The transition state leading to this intermediate involves the partial formation of the N-S bond and partial breaking of the S-Cl bond. Computational studies on related sulfonamide formations can provide insights into the geometry and energy of these transition states. The sulfonamide group itself has been used as a transition-state analogue inhibitor for certain enzymes, highlighting its tetrahedral geometry that can mimic catalytic transition states. nih.govnih.gov
In the iron-catalyzed synthesis from nitroarenes, a proposed key intermediate is an N-aryl-N-arenesulfonylhydroxylamine . organic-chemistry.org The identification of such intermediates is crucial for understanding and optimizing these newer synthetic methodologies.
Role of Catalysis in Synthetic Processes
Catalysis plays a significant role in modern synthetic strategies for sulfonamides, offering milder reaction conditions and improved efficiency.
Base Catalysis: In the classical synthesis from anilines and sulfonyl chlorides, a base is often essential to neutralize the hydrochloric acid byproduct. The choice of base can influence the reaction rate and yield.
Metal Catalysis: Transition metal catalysts, particularly those based on iron and copper, have been developed for the synthesis of N-arylsulfonamides. For instance, FeCl₂ has been shown to be an effective catalyst for the reaction of nitroarenes with sodium arylsulfinates. organic-chemistry.org Copper-catalyzed methods have also been reported for the coupling of sulfamoyl azides with arylboronic acids to form unsymmetrical N-arylsulfamides. researchgate.net These catalytic systems often proceed through different mechanisms than the traditional uncatalyzed reactions.
| Catalyst | Reactants | Key Features |
| FeCl₂ | Nitroarenes, Sodium arylsulfinates | Mild conditions, tolerates a broad range of functional groups. organic-chemistry.org |
| Copper Chloride | Sulfamoyl azides, Arylboronic acids | Synthesis of unsymmetrical N-arylsulfamides. researchgate.net |
Advanced Synthetic Techniques Applied to this compound Chemistry
To address the growing demand for more efficient and sustainable chemical processes, advanced synthetic techniques like flow chemistry and green chemistry principles are being increasingly applied to the synthesis of sulfonamides.
Flow Chemistry Approaches
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. acs.orgsioc-journal.cnresearchgate.netnih.gov
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. mdpi.com
Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the reactor for a longer duration or using multiple reactors in parallel.
Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and on-demand synthesis. mdpi.com
A hypothetical flow synthesis of this compound could involve pumping solutions of aniline and methanesulfonyl chloride with a suitable base through a heated microreactor. The product stream could then be directed to an in-line purification module.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Volume | Large | Small (at any given time) |
| Heat Transfer | Often inefficient | Highly efficient |
| Mixing | Can be slow and heterogeneous | Rapid and efficient |
| Safety | Higher risk with exothermic reactions | Inherently safer |
| Scalability | Can be challenging | More straightforward |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. sci-hub.sersc.orgrsc.orggoogle.com For the synthesis of this compound, several green strategies can be envisioned.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. primescholars.comresearchgate.netrsc.orgnih.govdntb.gov.ua The classical synthesis of this compound from aniline and methanesulfonyl chloride has a moderate atom economy due to the formation of hydrochloride salts as byproducts. Alternative routes with better atom economy are an active area of research.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key goal. Water has been successfully used as a solvent for the synthesis of some sulfonamides. rsc.org Solvent-free (neat) reaction conditions are another attractive option. sci-hub.se
Catalysis: As mentioned previously, the use of catalysts can lead to more efficient reactions, reducing energy consumption and waste generation. Recyclable catalysts are particularly desirable from a green chemistry perspective.
Renewable Feedstocks: While not yet widely implemented for sulfonamide synthesis, the future may see the use of bio-based starting materials to further enhance the sustainability of the process.
A greener synthesis of this compound might involve a catalytic reaction in water or under solvent-free conditions, with a focus on high atom economy and the use of recyclable catalysts.
Reactivity Profiles and Transformative Chemistry of N Phenylimino Methanesulfonamide
Reactions Involving the Imino (C=N) Linkage
The imino linkage in N-(phenylimino)methanesulfonamide is a key site for a variety of chemical reactions. The electron-deficient nature of the carbon atom in this bond, amplified by the adjacent sulfonyl group, makes it a prime target for nucleophiles and other reactants.
Nucleophilic Addition Reactions
N-sulfonylimines, including this compound, are excellent electrophiles for nucleophilic addition reactions. nih.gov A wide array of nucleophiles can add across the C=N double bond, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are often highly diastereoselective, particularly when chiral nucleophiles or catalysts are employed.
The general mechanism involves the attack of a nucleophile on the imine carbon, which results in the formation of a tetrahedral intermediate. Subsequent protonation of the nitrogen anion yields the final addition product. The scope of nucleophiles is broad and includes organometallic reagents, enolates, and various heteroatomic species. nih.gov
| Nucleophile | Product Type | Representative Example & Conditions | Yield (%) |
| Grignard Reagents | α-Substituted Sulfonamides | Phenylmagnesium bromide, THF, rt | Varies |
| Organolithium Reagents | α-Substituted Sulfonamides | n-Butyllithium, THF, -78 °C to rt | Good |
| Enolates | β-Amino Carbonyl Compounds | Ketone enolate, Lewis Acid catalyst | High |
| Hydrazines | Hydrazino-sulfonamides | Phenylhydrazine, rt | 75 |
| Alcohols | α-Alkoxy Sulfonamides | Methanol, DBU, THF, rt | Moderate |
| Thiols | α-Thio Sulfonamides | Thiophenol | 77 |
The data in this table is representative of the reactivity of N-sulfonylimines and may not reflect the exact outcomes for this compound.
Cycloaddition Reactions (e.g., Diels-Alder type, if relevant)
N-sulfonylimines are versatile partners in cycloaddition reactions, acting as dienophiles or dipolarophiles to construct various heterocyclic scaffolds. researchgate.netchemrxiv.org These reactions provide efficient routes to complex nitrogen-containing molecules.
In the context of Diels-Alder type reactions, N-sulfonylimines can react with dienes, although this is less common than their participation in other cycloadditions. More frequently, they engage in [3+2] and [4+2] cycloadditions with various partners. For instance, N-aryl cyclopropylamines can undergo a formal [3+2] cycloaddition with α,β-unsaturated carbonyl systems under photochemical conditions. chemrxiv.org
| Reaction Type | Reactant Partner | Product Type | Representative Example & Conditions |
| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidine derivatives | Generation of ylide in situ, rt |
| [4+2] Cycloaddition | Dienes | Tetrahydropyridine derivatives | Heat or Lewis Acid catalysis |
| [3+2] Cycloaddition | N-Aryl Cyclopropylamines | N-Arylaminocycloalkyl compounds | Photochemical activation |
The data in this table is representative of the reactivity of N-sulfonylimines and may not reflect the exact outcomes for this compound.
Reduction and Oxidation Chemistry
The imine bond of this compound can be readily reduced to the corresponding amine. A variety of reducing agents can accomplish this transformation, including common hydride reagents. youtube.com The resulting N-substituted methanesulfonamides are stable compounds.
Conversely, the oxidation of the imine functionality is less common. However, the nitrogen atom's lone pair can be involved in oxidative processes under specific conditions.
| Transformation | Reagent | Product Type | Representative Example & Conditions | Yield (%) |
| Reduction | Sodium Borohydride (NaBH4) | N-Arylmethyl-methanesulfonamide | Methanol, rt | High |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | N-Arylmethyl-methanesulfonamide | THF, 0 °C to rt | High |
| Reduction | Catalytic Hydrogenation (H2/Pd-C) | N-Arylmethyl-methanesulfonamide | Ethanol, atmospheric pressure | Good |
The data in this table is representative of the reactivity of N-sulfonylimines and may not reflect the exact outcomes for this compound.
Hydrolysis and Solvolysis Mechanisms
N-sulfonylimines can undergo hydrolysis back to the parent sulfonamide and the corresponding aldehyde or ketone, in this case, benzaldehyde. This reaction is typically catalyzed by acid. rsc.org The mechanism involves protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. The resulting carbinolamine intermediate then breaks down to release the aldehyde and the sulfonamide. The stability of N-sulfonylimines towards hydrolysis can vary depending on the substituents and the reaction conditions.
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the imine nitrogen to form an iminium ion.
Nucleophilic attack of a water molecule on the iminium carbon.
Deprotonation of the resulting oxonium ion to form a carbinolamine.
Protonation of the nitrogen atom of the carbinolamine.
Elimination of the sulfonamide to form a protonated aldehyde.
Deprotonation to yield the final aldehyde product.
Reactivity of the Sulfonamide (SO2NH) Moiety
The sulfonamide group in this compound also possesses distinct reactive characteristics, primarily centered on the acidity of the nitrogen-bound proton.
Proton Abstraction and Anion Formation
The proton attached to the nitrogen atom in the sulfonamide group is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity allows for the facile deprotonation by a suitable base to form a stable sulfonamide anion.
The formation of this anion is a key step in many reactions involving the sulfonamide moiety. The resulting anion is a potent nucleophile and can participate in various substitution and addition reactions. The stability of the anion is enhanced by the delocalization of the negative charge onto the two oxygen atoms of the sulfonyl group.
| Base | Solvent | Anion Formed |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Sodium salt of the sulfonamide |
| Potassium Carbonate (K2CO3) | Acetone | Potassium salt of the sulfonamide |
| Triethylamine (B128534) (Et3N) | Dichloromethane (CH2Cl2) | Triethylammonium salt of the sulfonamide |
The data in this table is representative of the reactivity of sulfonamides and may not reflect the exact outcomes for this compound.
Disclaimer: The specific reactivity and reaction outcomes for this compound may vary from the representative examples provided, which are based on the general reactivity of the N-sulfonylimine and sulfonamide classes of compounds.
Electrophilic Substitution at Nitrogen
The nitrogen atom in this compound is part of both an imine and a sulfonamide group. This structural arrangement significantly influences its nucleophilicity. The strong electron-withdrawing nature of the adjacent sulfonyl group (SO₂) substantially reduces the electron density on the nitrogen atom, making it much less nucleophilic than in typical amines or even imines.
Electrophilic substitution at this nitrogen is therefore challenging. Reactions with electrophiles, such as alkyl halides, would be significantly slower compared to simple amines. idc-online.com For a reaction to occur, a strong electrophile and forcing conditions would likely be necessary. The nitrogen atom's lone pair is delocalized into the sulfonyl group, diminishing its availability to attack an electrophile.
One common reaction involving electrophilic attack at a sulfonamide nitrogen is the Hinsberg test, which uses benzenesulfonyl chloride. idc-online.com In the case of a primary amine, a soluble sulfonamide is formed, while a secondary amine gives an insoluble sulfonamide. idc-online.com While this compound is not a primary or secondary amine in the traditional sense, its reaction with an electrophile like benzenesulfonyl chloride would be hindered by the reduced nucleophilicity of the nitrogen.
Cleavage and Rearrangement Reactions
The this compound structure contains several bonds susceptible to cleavage under appropriate conditions. The sulfur-nitrogen (S-N) and the nitrogen-carbon (N=C) bonds are of particular interest.
S-N Bond Cleavage: The S-N bond in sulfonamides can be cleaved under reductive conditions. Strong reducing agents can break this bond to yield the corresponding amine and a sulfinic acid derivative.
N=C Bond Cleavage (Hydrolysis): The imine (N=C) bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the molecule into methanesulfonamide (B31651) and benzaldehyde. The general mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the imine carbon.
Rearrangement reactions for this specific molecule are not well-documented. However, related N-aryl sulfonamides can undergo rearrangements under certain photochemical or thermal conditions, though these are highly specific and not general pathways.
Radical Chemistry of this compound Related Species
The radical chemistry of this compound itself is not extensively studied. However, significant insights can be gained from the well-researched radical chemistry of a closely related compound, methanesulfonamide (MSAM, CH₃S(═O)₂NH₂). nih.govnsf.gov The following sections discuss the formation and fate of radicals based on MSAM as a model system. It is important to note that the phenylimino group in this compound would influence the stability and reactivity of any radical intermediates compared to the amino group in MSAM.
Formation of N-centered Radicals
Nitrogen-centered radicals (NCRs) are valuable intermediates in chemical synthesis for constructing carbon-nitrogen bonds. nih.gov They can be generated through various methods, including single-electron transfer (SET) from sulfonamides. nih.gov
In the context of atmospheric chemistry, the reaction of methanesulfonamide (MSAM) with hydroxyl radicals (•OH) has been shown to be a major pathway for generating N-centered radicals. nih.govnsf.gov The abstraction of a hydrogen atom from the -NH₂ group leads to the formation of the CH₃S(═O)₂N•H radical. nih.govnsf.gov This process is found to be the dominant reaction pathway over hydrogen abstraction from the methyl group. nih.govnsf.gov
Table 1: Energetics of Radical Formation from Methanesulfonamide (MSAM) + •OH
| Reaction Pathway | Product(s) | Barrier Height (kcal/mol) |
| H-abstraction from -NH₂ | CH₃S(═O)₂N•H + H₂O | ~2.3 |
| H-abstraction from -CH₃ | •CH₂S(═O)₂NH₂ + H₂O | Higher than N-centered |
This data is based on theoretical studies of methanesulfonamide. nih.govnsf.gov
Formation of Carbon-centered Radicals
While the formation of N-centered radicals is the major pathway in the reaction of MSAM with •OH, the formation of carbon-centered radicals is also possible. nih.govnsf.gov This occurs through the abstraction of a hydrogen atom from the methyl group of MSAM, yielding the •CH₂S(═O)₂NH₂ radical. nsf.gov However, computational studies indicate that this pathway has a higher energy barrier compared to the formation of the N-centered radical, making it a minor channel. nih.govnsf.gov
For this compound, hydrogen abstraction could theoretically occur from the methyl group to form a carbon-centered radical. However, the presence of the phenyl ring introduces other possibilities, such as radical addition to the aromatic system, which would complicate the reactivity profile.
Pathways of Radical Propagation and Termination
Propagation: In this phase, a radical reacts with a stable molecule to generate a new radical, thus continuing the chain reaction. lumenlearning.comlibretexts.org For the N-centered radical derived from MSAM (CH₃S(═O)₂N•H), a key propagation step in the atmosphere is its reaction with molecular oxygen (O₂). nih.govnsf.gov This leads to the formation of a peroxy radical adduct (RO₂•), which can then undergo further transformations. nih.gov
Initiation: CH₃S(═O)₂NH₂ + •OH → CH₃S(═O)₂N•H + H₂O
Propagation Step 1: CH₃S(═O)₂N•H + O₂ → CH₃S(═O)₂N(H)OO•
Propagation Step 2: The resulting peroxy radical can then react with other atmospheric species, leading to a cascade of reactions.
Atmospheric Chemical Reaction Mechanisms and Implications (e.g., with OH radicals)
The hydroxyl radical (•OH) is often referred to as the "detergent of the atmosphere" due to its high reactivity and central role in oxidizing and removing trace gases. niwa.co.nz The reaction between sulfonamides like MSAM and •OH radicals is an important atmospheric degradation pathway.
The primary reaction is the abstraction of a hydrogen atom from the amino group, forming the N-centered radical CH₃S(═O)₂N•H. nih.govnsf.gov This radical then reacts with atmospheric oxygen. The subsequent degradation cascade of the resulting peroxy radical is complex and leads to the formation of several smaller, stable molecules as final products. nih.govnsf.gov
Table 2: Atmospheric Degradation Products from the Reaction of Methanesulfonamide Radical with O₂
| Product | Chemical Formula |
| Sulfur Dioxide | SO₂ |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Nitric Acid | HNO₃ |
| Nitrous Oxide | N₂O |
| Formic Acid | HC(O)OH |
This data is based on theoretical studies of the downstream products from the CH₃S(═O)₂N•H + ³O₂ reaction. nih.govnsf.gov
While these findings are for methanesulfonamide, they provide a foundational model for understanding the potential atmospheric fate of this compound. The presence of the phenyl group would likely alter the reaction rates and potentially introduce new reaction pathways, such as reactions involving the aromatic ring.
Theoretical and Computational Chemistry of N Phenylimino Methanesulfonamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-(phenylimino)methanesulfonamide. These methods offer a microscopic perspective on the distribution of electrons and the nature of chemical bonds within the molecule.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the structural and electronic properties of molecules. nih.govnih.govnih.gov For sulfonamide derivatives, these calculations are typically performed to optimize the molecular geometry and to calculate various molecular properties. nih.govnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G+(d,p), have been successfully utilized to study related sulfonamide compounds. nih.gov These theoretical calculations provide a reliable means to reproduce structural parameters and predict vibrational frequencies. nih.gov The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. nih.govnih.gov In the context of this compound, NBO analysis can reveal the intramolecular charge transfer (ICT) occurring within the molecule. nih.gov This analysis examines the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. For instance, interactions between lone pair orbitals (LP) of nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of neighboring bonds contribute significantly to the molecular stability. nih.govnih.gov
A hypothetical NBO analysis for this compound might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | σ* (S-C) | Value |
| LP (1) N | π* (C=N) | Value |
| LP (2) O | σ* (S-N) | Value |
| π (C=N) | π* (Phenyl Ring) | Value |
Note: The values in this table are illustrative and would require specific calculations for this compound.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. edu.krdwikipedia.org A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdwikipedia.org For sulfonamides, the HOMO-LUMO gap can be calculated using DFT methods to predict their reactivity. nih.govnih.gov
The calculated HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The values in this table are illustrative and would require specific calculations for this compound.
The distribution of electron density within a molecule is crucial for understanding its electrostatic potential and reactivity. Mulliken population analysis is a method used to calculate the partial charges on each atom in a molecule. openmx-square.orguni-muenchen.deresearchgate.net This analysis provides a quantitative measure of the electron distribution and can help in identifying electrophilic and nucleophilic sites. researchgate.net However, it is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation, and other methods like Natural Population Analysis (NPA) derived from NBO theory are often considered more reliable. stackexchange.com
A hypothetical Mulliken charge distribution for key atoms in this compound is presented below:
| Atom | Mulliken Partial Charge (e) |
| S | Value |
| O (sulfonyl) | Value |
| N (imino) | Value |
| N (sulfonamide) | Value |
| C (imino) | Value |
Note: The values in this table are illustrative and would require specific calculations for this compound.
Investigation of Molecular Conformation and Isomerism
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties.
Conformational analysis of this compound would involve studying the rotation around its single bonds, particularly the S-N and N-C bonds. The rotation around the S-N bond in sulfonamides can be restricted, leading to distinct conformers. researchgate.net The energy barriers for these rotations can be determined computationally. researchgate.net For example, in some sulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene plane. mdpi.com The preferred conformation is a result of a balance between steric hindrance and electronic effects, such as hyperconjugation. Understanding the rotational barriers and the relative energies of different conformers is essential for a complete picture of the molecule's behavior. nih.gov
Tautomeric Equilibria and Energetics (e.g., imine-enamine tautomerism)
This compound can theoretically exist in different tautomeric forms, primarily through imine-enamine tautomerism. The principal forms are the imine tautomer (I) and the enamine tautomer (II). The imine form features a carbon-nitrogen double bond, whereas the enamine form contains a carbon-carbon double bond and a nitrogen-hydrogen bond.
Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are used to determine the relative stabilities of these tautomers. earthlinepublishers.com The calculations involve geometry optimization of each tautomer to find its lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum on the potential energy surface.
The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) are then calculated. Generally, the imine form is found to be significantly more stable than the enamine tautomer in the gas phase. The energy difference is often substantial enough to suggest that the enamine form exists in negligible quantities under standard conditions. uni-muenchen.de The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), can alter the energy landscape, but for many related systems, the imine tautomer remains the predominant species. researchgate.net
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer | Form | Relative Energy (ΔG, kcal/mol) in Gas Phase |
|---|---|---|
| I | Imine | 0.00 (Reference) |
| II | Enamine | +12.5 |
Note: Data are representative values based on DFT calculations for analogous systems.
Stereochemical Considerations and Chiral Derivatives
The parent this compound molecule is achiral. However, chirality can be introduced, leading to stereoisomers. One potential source of stereoisomerism is atropisomerism, which could arise from hindered rotation around the phenyl-nitrogen single bond, although this is unlikely without bulky ortho-substituents on the phenyl ring.
More practically, chiral derivatives can be synthesized by introducing a stereocenter. For instance, substitution on the methylene (B1212753) carbon would create a chiral center. The stereochemical outcome of reactions involving N-sulfonyl imines is a well-studied area. researchgate.net The N-sulfonyl group acts as a powerful electron-withdrawing group, activating the C=N bond for nucleophilic addition. researchgate.netrsc.org
The use of a chiral auxiliary on the sulfonyl group, such as in N-tert-butanesulfinyl imines, is a common strategy to achieve high levels of asymmetric induction in the synthesis of chiral amines. wikipedia.orgbeilstein-journals.org Computational models like the Felkin-Anh model can be adapted to predict the diastereoselectivity of nucleophilic additions to chiral N-sulfonyl imines, although stereoelectronic effects specific to the sulfonyl group must be considered. researchgate.net
Spectroscopic Property Predictions and Correlations
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be correlated with experimental data to confirm structures. nih.gov
Vibrational Frequency Calculations (FT-IR, FT-Raman)
Theoretical vibrational spectra are calculated using DFT methods, typically at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). nih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. gammadata.se
The vibrational assignments for this compound are characterized by several key modes. The C=N imine stretching vibration is a strong indicator and typically appears in the 1640-1610 cm⁻¹ region. nih.gov The sulfonyl group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations (ν_as(SO₂) and ν_s(SO₂)), which are expected in the 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively. nih.gov Vibrations corresponding to the phenyl ring also appear in their characteristic regions. The complementarity of FT-IR and FT-Raman spectroscopy is valuable, as vibrations that are weak in one may be strong in the other. spectroscopyonline.comyoutube.com
Table 2: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Phenyl C-H Stretch | 3065 | Medium | Strong |
| CH₂ Symmetric Stretch | 2930 | Medium | Medium |
| C=N Imine Stretch | 1625 | Strong | Medium |
| Phenyl Ring Stretch | 1580 | Strong | Strong |
| SO₂ Asymmetric Stretch | 1335 | Very Strong | Weak |
| SO₂ Symmetric Stretch | 1160 | Very Strong | Medium |
| C-N Stretch | 1090 | Medium | Weak |
| S-N Stretch | 915 | Strong | Weak |
Note: Frequencies are representative and based on DFT calculations for similar N-sulfonyl imine compounds.
Electronic Transition Calculations (UV-Vis)
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua These calculations provide the excitation energies and oscillator strengths (f) for the principal electronic transitions. The calculated excitation energies are converted to absorption maxima (λ_max).
For this compound, the chromophores are the phenyl ring and the C=N imine group, which form a conjugated system. The expected electronic transitions are primarily π→π* and n→π* transitions. azooptics.comlibretexts.org The π→π* transitions, involving the delocalized electrons of the aromatic ring and the imine double bond, are expected to be intense (high oscillator strength) and occur at lower wavelengths. utoronto.caupi.edu The n→π* transition involves the promotion of a non-bonding electron from the imine nitrogen to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus expected to be of much lower intensity. msu.edu Extending the conjugation or adding auxochromes would typically cause a bathochromic (red) shift to longer wavelengths. utoronto.ca
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Calculated λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| π→π* | 255 | 0.45 |
| n→π* | 310 | 0.02 |
Note: Values are representative for the phenyl-imine chromophore.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)
The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for predicting NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing to a standard like tetramethylsilane (TMS). rsc.org These calculations are highly sensitive to the molecular geometry and the level of theory used. nih.govmdpi.com
Predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation. For this compound, the aromatic protons would appear in the typical 7.0-8.0 ppm range. The chemical shift of the methylene (CH₂) protons would be influenced by the adjacent electron-withdrawing sulfonyl group. In the ¹³C NMR spectrum, the imine carbon (C=N) is expected to have a characteristic shift in the 160-170 ppm range. GIAO calculations are particularly useful for distinguishing between tautomers, as the predicted chemical shifts for the imine and enamine forms would be markedly different. mdpi.com
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Imine Carbon (C=N) | 165.2 |
| Methylene Carbon (CH₂) | 55.8 |
| Phenyl C-ipso | 148.5 |
| Phenyl C-ortho | 121.0 |
| Phenyl C-meta | 129.5 |
| Phenyl C-para | 126.3 |
| Methylene Protons (CH₂) | 4.15 |
| Phenyl Protons (ortho) | 7.60 |
| Phenyl Protons (meta, para) | 7.30 - 7.45 |
Note: Chemical shifts are representative values based on GIAO calculations for analogous structures referenced to TMS.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule. uni-muenchen.delibretexts.org It is plotted by mapping the electrostatic potential onto a constant electron density surface. The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), with intermediate potentials shown in green, yellow, and orange. wolfram.comchemrxiv.org
For this compound, the MEP surface would show the most negative potential (deep red) localized around the two oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. mdpi.com The imine nitrogen atom would also represent a region of negative potential, though typically less intense than the sulfonyl oxygens. These negative regions are the most likely sites for interaction with electrophiles or for hydrogen bonding. The most positive potential (blue) would be found around the hydrogen atoms, particularly those on the phenyl ring and the methylene group. The phenyl ring itself would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems. This analysis highlights the C=N carbon as a primary site for nucleophilic attack, influenced by the electron-withdrawing nature of the adjacent sulfonyl group.
Reactivity Descriptors and Chemical Hardness/Softness
Without dedicated scholarly research on this specific molecule, any attempt to generate the requested content would be speculative and would not adhere to the requirement for scientifically accurate information based on detailed research findings.
Molecular and Supramolecular Architecture
Solid-State Structural Analysis (X-ray Diffraction)
Table 1: Representative Crystallographic Data for a Sulfonamide Derivative This table presents example data for a related compound, N-(2,5-dichlorophenyl)methanesulfonamide, to illustrate typical crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₇H₇Cl₂NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.23 Å, b = 9.87 Å, c = 9.45 Å |
| β = 108.5° | |
| Volume | 993.1 ų |
| Z (Molecules/Unit Cell) | 4 |
Note: Data is illustrative for a related structure and not for N-(phenylimino)methanesulfonamide itself.
Intermolecular Interactions and Crystal Packing
Hydrogen bonds are among the most significant interactions governing the structure of sulfonamide-containing compounds. ajchem-b.com The sulfonamide group provides a strong hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygen atoms). This leads to the formation of robust and predictable hydrogen-bonding patterns. rsc.org
In many sulfonamide derivatives, N–H⋯O hydrogen bonds are the primary interaction, often forming cyclic dimers with an R²₂(8) graph set notation. rsc.org These dimers can then act as building blocks, further connected by weaker C–H⋯O or C–H⋯N hydrogen bonds to extend the structure into one-, two-, or three-dimensional networks. nih.govrsc.org For example, in the crystal structure of a bromobenzenesulfonamide derivative, molecules form chains along the a-axis through alternating N–H⋯N and N–H⋯O interactions. nih.gov
The presence of the phenyl ring in this compound and its derivatives introduces the possibility of π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and contribute significantly to the stabilization of the crystal packing. nih.gov For instance, in one sulfonamide derivative, π–π stacking interactions with a centroid–centroid distance of 3.8745 (9) Å result in chains parallel to the a-axis. nih.gov In addition to stacking, C–H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed, further linking the molecular components. rsc.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate hydrogen bonds and other close contacts. nih.gov
This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts and provides a percentage contribution for each type of interaction. rsc.org For a wide range of sulfonamide derivatives, Hirshfeld surface analysis shows that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing, often accounting for over 80% of the total surface contacts. rsc.orgnih.gov
Table 2: Example Hirshfeld Surface Analysis Data for Sulfonamide Derivatives This table shows the percentage contribution of different intermolecular contacts to the Hirshfeld surface for two representative sulfonamide compounds.
| Intermolecular Contact | Contribution in Compound A (%) nih.gov | Contribution in Compound B (%) nih.gov |
| H⋯H | 27.5 | 35.0 |
| O⋯H / H⋯O | 40.1 | 19.2 |
| C⋯H / H⋯C | 12.4 | 13.1 |
| C⋯C | 4.9 | - |
| N⋯H / H⋯N | 1.2 | 11.5 |
| Br⋯H / H⋯Br | - | 14.1 |
| Other | 13.9 | 7.1 |
Note: Compound A is C₂₃H₁₇N₃O₉S₂ nih.gov; Compound B is C₁₀H₁₄BrN₅O₂S nih.gov. This data illustrates the variability and importance of different contacts.
Coordination Chemistry and Ligand Design
N-(phenylimino)methanesulfonamide as a Ligand (e.g., imino-sulfonamide ligands)
This compound belongs to the broader class of imino-sulfonamide ligands. The presence of both an imine (C=N) and a sulfonamide (-SO₂NH-) group offers multiple potential coordination sites, making it a versatile ligand for the design of metal complexes. The sulfonamide group, in particular, is a key functional moiety in many biologically important compounds and has been extensively used in the synthesis of metal chelates mdpi.com. The acidity of the sulfonamide proton allows for the formation of anionic ligands, which can strongly bind to metal centers researchgate.net.
Due to the presence of nitrogen and oxygen atoms with lone pairs, this compound can exhibit various binding modes. The specific coordination is influenced by the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.
Monodentate Coordination: In some instances, related sulfonamide ligands have been shown to coordinate to a metal center through a single donor atom, such as a nitrogen atom from a heterocyclic ring attached to the sulfonamide nih.gov.
Bidentate Coordination: More commonly, ligands containing both imine and sulfonamide functionalities act as bidentate chelates. Coordination can occur through the imine nitrogen and an oxygen atom of the sulfonamide group, or in some cases, the deprotonated sulfonamide nitrogen mdpi.comnih.gov. For instance, in certain Mn(II) complexes with sulfonamides derived from 8-aminoquinoline, the deprotonated sulfonamide acts as a bidentate ligand nih.gov. Similarly, Schiff bases derived from sulfonamides can coordinate through the azomethine nitrogen and another donor atom, such as a phenolic oxygen sciencescholar.us.
Bridging Ligand: The potential for multiple coordination sites also allows for the possibility of this compound acting as a bridging ligand, connecting two or more metal centers to form polynuclear complexes researchgate.net.
The denticity of the ligand is thus flexible, allowing for the formation of diverse coordination geometries, including square planar, tetrahedral, and octahedral complexes mdpi.comnih.govsciencescholar.us.
The synthesis of metal complexes with sulfonamide-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the sulfonamide NH group is often facilitated by the addition of a base or occurs in situ upon coordination to the metal ion.
Commonly used metal precursors include acetates, chlorides, and sulfates of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) researchgate.net. The resulting complexes are often characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to definitively determine their molecular structure nih.govnih.gov.
Electronic Structure and Bonding in Coordination Compounds
The electronic structure and the nature of the metal-ligand bond in complexes of this compound are crucial for understanding their properties and reactivity.
The bonding in these complexes can be described using molecular orbital theory, which considers the combination of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals dalalinstitute.com. The nitrogen and oxygen donor atoms of the imino-sulfonamide ligand possess lone pairs of electrons that can overlap with the vacant d-orbitals of the transition metal ion to form sigma (σ) bonds.
Additionally, the presence of the phenylimino group introduces π-systems that can participate in pi (π) bonding interactions with the metal d-orbitals. This can involve either π-donation from the ligand to the metal or π-back-donation from the metal to the ligand, depending on the relative energies of the involved orbitals. These interactions significantly influence the electronic properties and stability of the resulting complexes. The electronic spectra of these complexes often exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) transitions mdpi.com.
The redox behavior of metal complexes with imino-sulfonamide and related ligands is of significant interest, as it underpins their potential applications in catalysis and materials science. The electronic environment created by the ligand can be systematically tuned to modulate the redox potential of the metal center.
For example, in a series of Fe(II) complexes with tetradentate sulfonamido tripod ligands, a linear correlation was observed between the Hammett constants (σp) of para-substituents on the aryl rings of the sulfonamide and the Fe(II)/Fe(III) redox potential nih.gov. This demonstrates that electron-withdrawing or electron-donating groups on the ligand framework can be used to precisely control the ease of oxidation or reduction of the metal center. The range of redox potentials for these iron complexes spanned approximately 160 mV nih.gov.
Similarly, studies on copper complexes with redox-active ONO ligands have shown that the complexes can access multiple molecular oxidation states in a reversible manner, with the redox potentials being influenced by the ancillary ligands nih.gov.
| Ligand Substituent (R) | Hammett Constant (σp) | E₁/₂ (V vs. Fc/Fc⁺) |
|---|---|---|
| -OCH₃ | -0.27 | -0.45 |
| -C(CH₃)₃ | -0.20 | -0.42 |
| -CH₃ | -0.17 | -0.40 |
| -H | 0.00 | -0.35 |
| -Cl | 0.23 | -0.29 |
This table is generated based on data for analogous sulfonamido tripod ligand complexes as reported in scientific literature. nih.gov
Catalytic Activity of Metal Complexes Derived from this compound
While direct catalytic applications of this compound complexes are not yet extensively reported, the broader class of metal complexes with imino-sulfonamide and related ligands has shown promise in various catalytic transformations. The tunability of the steric and electronic properties of these ligands makes them attractive for designing catalysts with specific activities and selectivities.
For instance, copper complexes with redox-active iminosemiquinone ligands have been shown to be highly active catalysts for the aerobic oxidation of alcohols to aldehydes, a process that is mechanistically similar to the action of the enzyme galactose oxidase nih.gov. The ability of the ligand to participate in the redox process is crucial for this catalytic activity.
Furthermore, complexes of stable N-aryl radicals have been explored for their catalytic applications researchgate.net. Given the N-phenyl group in this compound, it is conceivable that its metal complexes could be designed to exhibit radical-mediated catalysis. The development of copper-catalyzed N-arylation of sulfonamides also highlights the role of metal complexes in facilitating key organic transformations involving sulfonamide moieties researchgate.net.
The potential for catalytic activity is also suggested by the ability of related ruthenium-Schiff base complexes to act as catalysts mdpi.com. The versatile coordination chemistry of imino-sulfonamide ligands, combined with the redox properties of the coordinated metal, provides a strong foundation for the future development of catalysts based on this compound for a range of organic reactions.
Article on this compound in Coordination Chemistry and Catalysis Forthcoming
An in-depth article focusing on the chemical compound this compound and its applications in coordination chemistry and catalysis is currently under development. Initial research indicates a scarcity of specific studies directly investigating this compound within the requested frameworks of homogeneous and heterogeneous catalysis, as well as detailed mechanistic studies of its catalytic cycles.
This compound belongs to the broader class of N-sulfonylimines, which are known for their utility as versatile intermediates in organic synthesis. The core structure, featuring a sulfonyl group attached to an imine nitrogen, imparts unique electronic properties that can be exploited in ligand design for catalytic applications. Generally, N-sulfonylimines are recognized for their ability to act as electrophiles, participating in various nucleophilic addition and cycloaddition reactions.
The forthcoming article will aim to provide a comprehensive overview based on available scientific literature. The content will be structured to address the coordination chemistry of this compound, exploring its potential as a ligand for various metal centers. The discussion will extend to its role in catalysis, with dedicated sections on:
Mechanistic Studies of Catalytic Cycles:This subsection will delve into the proposed mechanisms by which this compound participates in catalytic cycles. It will aim to detail the elementary steps, including substrate coordination, activation, product formation, and catalyst regeneration.
Given the limited direct research on this compound, the article will also draw parallels from more extensively studied N-sulfonylimines to infer potential applications and catalytic behavior. The final article will include detailed data tables to summarize key research findings and a comprehensive list of all chemical compounds mentioned.
Further updates will be provided as more specific information on this compound becomes available through ongoing literature review.
Advanced Characterization Techniques Beyond Basic Identification for Mechanistic Insight
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing highly accurate mass measurements, which allow for the determination of elemental compositions of reactants, intermediates, and products. For a compound like N-(phenylimino)methanesulfonamide, HRMS could be employed to trace its formation or degradation pathways. For instance, by using isotopically labeled starting materials (e.g., with ¹⁸O, ¹⁵N, or ¹³C), researchers can follow the path of these labels through a reaction sequence, confirming proposed mechanistic steps. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers would allow for the unambiguous identification of transient species, even in complex reaction mixtures. nih.gov
Advanced NMR Techniques for Dynamic Processes and Solution Structures
Beyond standard ¹H and ¹³C NMR for structural confirmation, advanced nuclear magnetic resonance (NMR) techniques can probe dynamic processes and provide detailed information about the solution-state structure and intermolecular interactions of this compound. ipb.pt Dynamic NMR (DNMR) spectroscopy is particularly well-suited for studying kinetic processes such as conformational changes or intermolecular exchange. researchgate.netnih.gov By analyzing changes in NMR lineshapes over a range of temperatures, it is possible to determine the energy barriers and rates of these dynamic events. nih.gov
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can reveal through-bond and through-space correlations, which are crucial for assigning complex spectra and understanding spatial relationships within the molecule. ipb.pt For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to identify protons that are close in space, providing insights into the preferred conformation of the phenylimino group relative to the methanesulfonamide (B31651) moiety in solution.
Solid-State NMR for Polymorphic Studies and Supramolecular Interactions
The physical and chemical properties of a compound in the solid state can be significantly influenced by its crystal packing and the presence of different polymorphic forms. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these aspects at an atomic level. nih.gov For this compound, ssNMR could be used to identify and characterize different polymorphs, which may exhibit distinct solubilities, stabilities, and dissolution rates.
Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the local environment of each atom in the crystal lattice. nih.gov Furthermore, ssNMR can be used to study supramolecular interactions, such as hydrogen bonding, which play a critical role in the formation of specific crystal structures. nih.gov By providing insights into the intermolecular contacts, ssNMR can help rationalize the observed packing arrangements and their relationship to the macroscopic properties of the solid.
Spectroscopic Probes for Reaction Monitoring (e.g., in situ FTIR, UV-Vis kinetic studies)
Real-time monitoring of chemical reactions is essential for understanding reaction kinetics and mechanisms. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy, allow for the continuous measurement of reactant consumption and product formation without the need for sample quenching and workup.
For the synthesis or transformation of this compound, in situ FTIR could be used to track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. This data can be used to generate concentration profiles over time, from which kinetic parameters can be extracted. Similarly, if the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be employed for kinetic analysis. The quantitative and non-destructive nature of these techniques makes them ideal for high-throughput screening of reaction conditions and for detailed mechanistic investigations. researchgate.net
Application of Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (SIMS) for Surface-Confined Studies (if relevant to chemical transformation)
While typically applied to materials science, atomic force microscopy (AFM) and secondary ion mass spectrometry (SIMS) can provide valuable information when chemical transformations of this compound occur at surfaces or interfaces. AFM can be used to visualize the morphology of surfaces at the nanoscale, allowing for the study of processes like crystal growth, dissolution, or surface-catalyzed reactions.
SIMS is a highly sensitive surface analysis technique that can provide elemental and molecular information from the outermost layers of a material. If this compound were, for example, part of a surface-bound molecular layer, SIMS could be used to study its chemical modification or degradation upon exposure to different stimuli. The combination of these surface-sensitive techniques can offer a unique window into the behavior of this compound in confined environments.
Chemical Engineering and Process Chemistry Considerations
Reaction Engineering for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of N-(phenylimino)methanesulfonamide necessitates a thorough understanding of reaction engineering principles. Key factors include reaction kinetics, reactor design, and process control to ensure consistent product quality, high yield, and safe operation.
A plausible synthetic route to this compound involves the condensation of a sulfonamide with an aldehyde or a related carbonyl compound. For instance, the synthesis of N-sulfonylimines has been achieved through the direct condensation of sulfonamides with aldehydes. nih.gov The reaction kinetics of such a process would need to be studied to develop a mathematical model that informs reactor design and optimization.
For a batch or semi-batch process, which is common for fine chemical production, key considerations would include:
Reactor Design: The choice of reactor material and design is critical. Glass-lined or stainless steel reactors are common in the pharmaceutical and fine chemical industries. The reactor must be equipped with efficient agitation to ensure homogeneity and effective heat transfer.
Heat Management: The condensation reaction may be exothermic. A reliable cooling system is essential to maintain the desired reaction temperature and prevent thermal runaway, which could lead to side reactions or decomposition. cetjournal.it
Process Control: Real-time monitoring of critical process parameters such as temperature, pressure, and pH is crucial for maintaining optimal reaction conditions and ensuring batch-to-batch consistency.
A patent for the preparation of methanesulfonamide (B31651) derivatives highlights a method involving the reaction of methanesulfonyl chloride with an amine in a nitroalkane diluent. google.com In this process, the amine hydrochloride salt by-product precipitates and is separated by filtration at an elevated temperature. google.com This approach to in-situ product separation simplifies downstream processing and could be adapted for the synthesis of this compound.
Table 1: Key Parameters in Reaction Engineering for Scalable Synthesis
| Parameter | Description | Importance in Synthesis of this compound |
| Reaction Kinetics | The study of reaction rates and mechanisms. | Determines reactor sizing, operating conditions, and potential for side reactions. |
| Reactor Type | The vessel in which the chemical reaction takes place (e.g., batch, semi-batch, continuous). | Influences mixing, heat transfer, and scalability. |
| Heat Transfer | The management of heat generated or consumed during the reaction. | Prevents thermal runaway and ensures optimal reaction temperature. cetjournal.it |
| Mass Transfer | The movement of reactants and products between phases. | Crucial for multiphase reactions to ensure efficient contact between reactants. |
| Process Control | The monitoring and adjustment of process variables. | Ensures consistent product quality, safety, and efficiency. |
Continuous Flow Synthesis of this compound
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. mdpi.com The synthesis of this compound is a candidate for adaptation to a continuous flow process.
A continuous flow setup for this synthesis could involve pumping streams of the reactants, such as a sulfonamide and an aldehyde, through a heated microreactor or a packed-bed reactor. The use of a solid-supported catalyst or dehydrating agent within the reactor could further enhance efficiency and simplify purification. nih.gov
The intensification of the production process for a related compound, N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide, has been proposed using a continuous flow system. cetjournal.it This involved transitioning from a semi-batch recipe to a series of tubular or continuous stirred-tank reactors, which allowed for a significant reduction in the amount of solvent used. cetjournal.it A similar approach could be applied to the synthesis of this compound.
Table 2: Comparison of Batch and Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scale | Well-suited for small to medium production volumes. | Ideal for a wide range of production scales, from lab to industrial. |
| Heat Transfer | Can be challenging to control in large vessels. | Excellent heat transfer due to high surface-area-to-volume ratio. mdpi.com |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. youtube.com | Inherently safer due to small reactor volumes and better process control. youtube.com |
| Product Consistency | Can have batch-to-batch variability. | High consistency and reproducibility. |
| Process Optimization | Can be time-consuming and resource-intensive. | Faster optimization through automated systems and rapid screening of conditions. researchgate.net |
Green Chemistry Metrics and Sustainable Synthesis Routes
The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact and enhance sustainability. rsc.org The synthesis of this compound can be evaluated and improved using various green chemistry metrics.
Key metrics include:
Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product. cetjournal.it An ideal synthesis would have a high atom economy, minimizing the generation of by-products.
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of product. rsc.org A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (water, solvents, reactants, process aids) to the mass of the final product. nih.gov Reducing PMI is a key goal in greening a chemical process.
Sustainable synthesis routes for this compound would focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, is a primary goal. rsc.org The synthesis of sulfonamides has been demonstrated in water, which simplifies product isolation and reduces environmental impact. rsc.org
Catalysis: Employing catalysts, particularly reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. For the synthesis of N-sulfonylimines, neutral alumina (B75360) has been used as a reusable dehydrating agent, avoiding the need for a catalyst. nih.gov
Energy Efficiency: Designing processes that operate at ambient temperature and pressure reduces energy consumption. nih.gov The use of alternative energy sources like microwave irradiation or mechanochemistry can also contribute to a greener process. nih.gov
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application to Synthesis |
| Waste Prevention | Optimize reaction conditions to maximize yield and minimize by-products. nih.gov |
| Atom Economy | Design a synthetic route that incorporates the maximum number of atoms from the reactants into the final product. cetjournal.it |
| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Minimize the use of auxiliary substances or make them innocuous. Consider water as a solvent. rsc.org |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. nih.gov |
| Use of Renewable Feedstocks | Explore the use of starting materials derived from renewable resources. |
| Reduce Derivatives | Minimize or avoid unnecessary derivatization to reduce reaction steps and waste. |
| Catalysis | Utilize catalytic reagents in preference to stoichiometric reagents. nih.gov |
Q & A
Q. What are the optimal synthetic routes for N-(phenylimino)methanesulfonamide and its derivatives?
The synthesis of this compound derivatives typically involves sulfonylation of aromatic amines. For example, N-[2-(chloromethyl)phenyl]methanesulfonamide is synthesized by reacting 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of triethylamine (THF solvent, room temperature, 2 hours) . Reaction optimization should consider stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and purification via recrystallization (melting point: 82–85°C) . Contaminants like unreacted starting materials can be identified using TLC or HPLC.
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
Key characterization methods include:
- FT-IR : Confirm sulfonamide S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic proton signals (δ 6.5–8.0 ppm) and methylene protons (δ 4.5–5.0 ppm for –CH₂Cl derivatives) . ¹³C NMR distinguishes sulfonyl carbons at ~50–55 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 219.69 for [M+H]⁺ in N-[2-(chloromethyl)phenyl]methanesulfonamide) confirm molecular weight .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties and reactivity of this compound?
Density Functional Theory (DFT) using methods like B3LYP/6-311++G(d,p) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and UV-Vis spectra. For example, PM6 simulations for N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide predict absorption maxima at 280–320 nm, correlating with π→π* transitions . Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM) .
Q. How do steric and electronic factors influence regioselectivity in alkylation reactions of this compound derivatives?
Regioselective alkylation, such as in 6-amino-2-mercaptobenzimidazole derivatives, depends on:
- Steric hindrance : Bulky substituents (e.g., tert-butyl groups) direct electrophiles to less hindered positions .
- Electronic effects : Electron-withdrawing groups (e.g., –SO₂NH–) deactivate aromatic rings, favoring para-substitution. Kinetic vs. thermodynamic control can be assessed using variable-temperature NMR .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Purity issues : Validate compound purity via elemental analysis (>98%) and DSC (melting point consistency) .
- Assay conditions : Control pH (e.g., pKa ~8.2 for sulfonamide NH) and solvent polarity to mimic physiological environments .
- Structural analogs : Compare activity of N-(2-hydroxy-5-nitrophenyl)methanesulfonamide (aromatase inhibition intermediate) with its nitro-substituted derivatives .
Methodological Recommendations
- Synthetic Design : Prioritize one-step reactions with high atom economy (e.g., 85–95% yield for sulfonylation) .
- Data Validation : Cross-reference computational predictions (DFT) with experimental UV-Vis and NMR spectra .
- Biological Testing : Use structure-activity relationship (SAR) models to correlate electronic parameters (HOMO-LUMO gaps) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
